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ABT-102 (HCl salt)

Cat. No.: B12513480
M. Wt: 383.9 g/mol
InChI Key: UYRSGHYUADZCMK-UHFFFAOYSA-N
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Description

Significance of TRPV1 in Nociceptive Signaling and Thermoregulation Research

TRPV1 is a polymodal channel, meaning it can be activated by a variety of distinct stimuli, including noxious heat (temperatures above 42-43°C), acidic conditions (protons), and chemical compounds, most notably capsaicin (B1668287), the pungent component of chili peppers. mdpi.comfrontiersin.orgmdpi.com The channel is predominantly expressed in the peripheral and central nervous systems, particularly on sensory neurons known as nociceptors, which are responsible for detecting potentially damaging stimuli. researchgate.netmdpi.com

The activation of TRPV1 leads to an influx of cations, primarily calcium, which depolarizes the neuron and initiates a pain signal that travels to the spinal cord and brain. frontiersin.org Research has shown that during inflammation, the expression and sensitivity of TRPV1 channels are increased, contributing to the heightened pain sensitivity known as thermal hyperalgesia. benthamopen.comfrontiersin.org Genetic and pharmacological studies in animal models have confirmed that blocking TRPV1 can ameliorate heat hyperalgesia associated with inflammation. benthamopen.com This has made TRPV1 a key subject of investigation for understanding the transition from acute to chronic pain states. frontiersin.org

Beyond its role in pain, TRPV1 is critically involved in the body's thermoregulatory processes. nih.govscielo.br The channel is believed to be tonically active at normal body temperatures, providing a constant signal that helps maintain thermal homeostasis. nih.gov Research using antagonists has revealed that blocking this tonic activation can lead to a temporary increase in core body temperature, or hyperthermia. scielo.brnih.gov This on-target effect underscores the integral role of TRPV1 in regulating body temperature by influencing mechanisms such as cutaneous blood flow and thermogenesis. nih.govpa2online.org

Historical Context of TRPV1 Modulators and Antagonist Discovery

The scientific journey toward understanding TRPV1 began long before the receptor itself was identified. Capsaicin was first isolated over a century ago, and its chemical structure was determined in 1919. wikipedia.org For decades, it was used as a research tool to study pain, but the mechanism behind its pungent and analgesic effects remained elusive. wikipedia.org

A breakthrough occurred in 1997 when the TRPV1 ion channel was cloned and characterized as the specific receptor for capsaicin and noxious heat. frontiersin.orgrsc.org This discovery sparked an explosion of research into its function and its potential as a therapeutic target. wikipedia.orgrsc.org

The initial efforts to block the receptor led to the discovery of the first competitive antagonist, capsazepine, in the early 1990s. wikipedia.orgtandfonline.com While a crucial proof-of-concept tool, capsazepine's limitations, such as low metabolic stability, prevented its clinical development. wikipedia.org This spurred the search for new classes of antagonists. Subsequent research led to the development of potent, non-vanilloid antagonists, including various urea (B33335) derivatives. wikipedia.orgnih.gov This new generation of compounds, free from the structural constraints of capsaicin-like molecules, showed greater potential for investigating pain regulation. wikipedia.org

Overview of ABT-102 (HCl salt) as a Research Probe in TRPV1 Biology

ABT-102, with the chemical name (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a potent, selective, and reversible TRPV1 antagonist. nih.govmedchemexpress.com It belongs to the class of urea-based compounds that emerged from extensive research efforts to identify non-vanilloid modulators of the TRPV1 channel. axonmedchem.comnih.gov As a research probe, ABT-102 is valuable because it potently blocks the activation of TRPV1 by multiple stimuli, including capsaicin, heat, and protons. nih.govaxonmedchem.com

Preclinical studies have extensively used ABT-102 to explore the role of TRPV1 in various pain states. Research has demonstrated its effectiveness in rodent models of inflammatory, post-operative, osteoarthritic, and bone cancer pain. benthamopen.comresearchgate.net In these models, ABT-102 was shown to reduce both spontaneous pain behaviors and hypersensitivity to thermal and mechanical stimuli. researchgate.net

A significant finding from research with ABT-102 is that repeated administration in rodents enhanced its analgesic activity without a corresponding increase in its concentration in plasma or the brain. researchgate.net Furthermore, while initial administration induced mild hyperthermia, this effect was attenuated with repeated dosing. nih.govresearchgate.net In studies with healthy human volunteers, ABT-102 was found to potently and reversibly increase heat pain thresholds. nih.gov These characteristics make ABT-102 an important tool for dissecting the complex roles of the TRPV1 channel in both nociception and thermoregulation.

Research Findings on ABT-102

In Vitro Profile of ABT-102

The following table summarizes the in vitro activity of ABT-102, highlighting its potency as a TRPV1 antagonist.

ParameterValueDescriptionReference
IC₅₀ 1–16 nMThe half maximal inhibitory concentration, indicating high potency in blocking TRPV1 activation by various stimuli. nih.gov

Preclinical Efficacy of ABT-102 in Pain Models

This table outlines the demonstrated effectiveness of ABT-102 in various rodent models of pain, showcasing its broad-spectrum analgesic profile in research settings.

Pain ModelResearch FindingsReference(s)
Inflammatory Pain ABT-102 decreased spontaneous and evoked pain behaviors. benthamopen.comresearchgate.net
Post-operative Pain ABT-102 was effective in blocking nociception; repeated dosing enhanced analgesic activity. researchgate.net
Osteoarthritic Pain ABT-102 demonstrated efficacy in reducing pain behaviors; repeated dosing enhanced analgesic activity. researchgate.net
Bone Cancer Pain ABT-102 was effective in blocking nociception; repeated dosing enhanced analgesic activity. benthamopen.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26ClN3O B12513480 ABT-102 (HCl salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26ClN3O

Molecular Weight

383.9 g/mol

IUPAC Name

1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-4-yl)urea;hydrochloride

InChI

InChI=1S/C22H25N3O.ClH/c1-22(2,3)15-8-9-16-14(13-15)7-10-20(16)25-21(26)24-19-6-4-5-18-17(19)11-12-23-18;/h4-6,8-9,11-13,20,23H,7,10H2,1-3H3,(H2,24,25,26);1H

InChI Key

UYRSGHYUADZCMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN4.Cl

Origin of Product

United States

Chemical Synthesis and Stereochemical Aspects of Abt 102 Hcl Salt

Developmental Organic Synthesis Routes for ABT-102 (HCl salt)

The synthesis of ABT-102, particularly on a large scale for research and development, has been a subject of significant process chemistry research. The core challenge lies in the efficient and stereoselective construction of the chiral (R)-1-aminoindan moiety.

Asymmetric Synthesis Methodologies

A highly efficient asymmetric synthesis of ABT-102 has been developed and demonstrated on a multi-kilogram scale. researchgate.netresearchgate.net A key feature of this process is a novel asymmetric synthesis of (R)-tert-butylaminoindan. This is achieved through a chiral auxiliary-induced diastereoselective reduction of its iminoindan precursor. researchgate.netresearchgate.net Asymmetric synthesis is a critical field in organic chemistry that focuses on creating complex molecules with high stereoselectivity, which is crucial for producing pharmaceuticals where different stereoisomers can have vastly different biological effects. numberanalytics.comnumberanalytics.com

General strategies in asymmetric synthesis that are relevant to the synthesis of chiral amines like the one in ABT-102 include:

Use of chiral catalysts: These can be metal complexes or organocatalysts that guide the reaction to favor the formation of one enantiomer. numberanalytics.comyork.ac.uk

Use of chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. york.ac.uk

Enzyme-catalyzed reactions: Enzymes can be highly selective catalysts for producing chiral molecules. numberanalytics.comrsc.org

For the synthesis of ABT-102, a practical method for the asymmetric Michael addition of arylboronic acids to α,β-unsaturated carbonyl compounds using an in-situ generated chiral rhodium-binap-based catalyst has also been explored. researchgate.net This method provides a convenient way to access either enantiomer of the product. researchgate.net

Optimization of Reaction Conditions for Research Scale Production

For research-scale production, optimizing reaction conditions is crucial for efficiency and yield. This often involves a Design of Experiments (DOE) approach to study the effects of various parameters like reagent stoichiometry, catalyst loading, and temperature. acs.org For instance, in related synthetic processes, microwave heating has been employed to achieve higher yields when optimal temperatures exceeded the solvent's boiling point. acs.org

Key considerations in optimizing the synthesis of ABT-102 for research include:

Catalyst selection and loading: Identifying a robust and efficient catalyst is paramount. For example, in a related process, a heterogeneous bimetallic Pd-Cu/C catalyst was found to be superior to conventional Pd-C catalysts for the diastereoselective hydrogenation of imines. researchgate.net

Solvent choice: The solvent can significantly impact reaction rates and yields. The use of environmentally friendlier solvents is also a growing consideration in process chemistry. acs.org

Reaction time and temperature: These parameters are often interdependent and need to be carefully controlled to maximize product formation and minimize side reactions. acs.org

Workup and purification: Developing efficient extraction and crystallization procedures is necessary to isolate the final product in high purity. acs.org

Microfluidic technologies are also emerging as a tool for optimizing reaction conditions in chemical synthesis, allowing for rapid iteration through different parameters on a small scale. rsc.org

Characterization of the Hydrochloride Salt Form for Research Applications

The hydrochloride salt form of ABT-102 is commonly used in research. The choice of a salt form can significantly influence a compound's physicochemical properties. rjpdft.com

Impact of Salt Formation on Research Compound Stability

Salt formation is a common strategy to improve the physical and chemical stability of drug candidates. rjpdft.com For poorly water-soluble compounds like ABT-102, forming a salt can enhance stability and dissolution characteristics. nih.govresearchgate.net The hydrochloride salt of ABT-102 is a white powder that is soluble in DMSO. axonmedchem.comlookchem.com

The stability of amorphous solid dispersions of ABT-102 has been studied, revealing that the choice of polymer and storage conditions (temperature and humidity) significantly impacts its physical and chemical stability. researchgate.netunpad.ac.id For instance, formulations stored at lower temperatures (4°C) showed greater stability than those stored at higher temperatures and humidity. researchgate.net The formation of a salt can also influence the drug-polymer miscibility in these amorphous systems. nih.govresearchgate.net

PropertyDescriptionSource
Appearance White powder lookchem.com
Solubility Soluble in DMSO axonmedchem.com
Storage Normal temperature storage is indicated, though stability studies on amorphous forms suggest cooler, drier conditions are optimal. researchgate.netlookchem.com

Implications of Stereoisomerism (R- and S-forms) on Research

Stereoisomerism is a critical aspect of drug design and research, as different enantiomers of a chiral molecule can exhibit distinct biological activities. rsc.orgunibo.it In the case of ABT-102, the (R)-enantiomer is the active form. researchgate.net The (S)-enantiomer, (S)-ABT-102, is also a TRPV1 antagonist but has a different inhibitory concentration (IC50) of 123 nM. medchemexpress.com

The ability to synthesize and study both the (R)- and (S)-forms is essential for understanding the stereochemical requirements of the TRPV1 receptor binding pocket. This knowledge is crucial for the design of more potent and selective antagonists. The three-dimensional shape of a molecule is of particular importance for its interaction with biological targets like proteins. rsc.org

StereoisomerActivityIC50
(R)-ABT-102 Potent TRPV1 antagonistNot specified in provided context
(S)-ABT-102 TRPV1 antagonist123 nM

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound. oncodesign-services.comgardp.org This involves synthesizing and testing a series of structurally related analogs to identify which molecular features are crucial for biological activity. oncodesign-services.com

For TRPV1 antagonists like ABT-102, SAR studies have explored modifications to various parts of the molecule. snu.ac.krresearchgate.net The goal of these studies is to improve properties such as potency, selectivity, and pharmacokinetic profile. nih.gov

Key strategies in SAR studies include:

Analog Synthesis: Systematically modifying different parts of the lead molecule. oncodesign-services.com

Biological Testing: Evaluating the biological activity of the synthesized analogs. oncodesign-services.com

Computational Modeling: Using in silico methods to predict the activity of new designs and to understand the molecular interactions between the compounds and their target. nih.govresearchgate.net

For nitrogen-containing heterocyclic compounds like ABT-102, design strategies often focus on modifying the heterocyclic rings to enhance anticancer or other biological activities. nih.gov In the context of TRPV1 antagonists, extensive SAR studies have been conducted on various scaffolds to identify optimal pharmacophoric elements. researchgate.net

Molecular and Cellular Pharmacology of Abt 102 Hcl Salt

Mechanism of Action at the TRPV1 Receptor

ABT-102 exerts its effects by directly interacting with the TRPV1 ion channel, preventing its activation by a wide range of noxious stimuli. nih.govnih.gov

Binding Kinetics and Affinity Profile with TRPV1

ABT-102 is distinguished by its high affinity for the TRPV1 receptor. In vitro studies have demonstrated its potent inhibitory activity, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range. nih.govbioworld.com The affinity is stereoselective, with the (R)-enantiomer (ABT-102) being significantly more potent than its (S)-enantiomer. medchemexpress.com This high-affinity binding underlies its efficacy as a TRPV1 antagonist.

CompoundTargetAffinity Metric (IC50)Reference
ABT-102 ((R)-enantiomer)TRPV1 Receptor1–16 nM nih.govbioworld.com
(S)-ABT-102TRPV1 Receptor123 nM medchemexpress.com

Selectivity Profile Against Other TRP Channels and Ion Channels

ABT-102 is characterized as a highly selective antagonist for the TRPV1 receptor. bioworld.commedchemexpress.com Its development focused on minimizing off-target activity to reduce potential side effects. While detailed screening data against a full panel of other TRP channels (such as TRPA1 and TRPM8) and unrelated ion channels are not extensively reported in the provided literature, its designation as "highly selective" indicates a pharmacological profile with substantially greater potency for TRPV1 compared to other molecular targets. bioworld.commedchemexpress.com This selectivity is crucial for isolating its therapeutic action to the TRPV1 pathway.

Reversible Inhibition of TRPV1 Activation by Diverse Stimuli

A key feature of ABT-102's mechanism is its ability to reversibly inhibit the activation of the TRPV1 channel by multiple, distinct stimuli. nih.gov The TRPV1 channel functions as a molecular integrator of various forms of noxious stimuli, including chemical, thermal, and acid-based triggers. nih.gov

Research has demonstrated that ABT-102 effectively blocks TRPV1 activation induced by:

Exogenous Ligands: It potently antagonizes the effects of capsaicin (B1668287), the pungent compound in chili peppers and a classic TRPV1 agonist. nih.gov

Endogenous Ligands: It inhibits channel activation by endogenous lipids such as anandamide (B1667382) and N-arachidonyl dopamine (B1211576). nih.gov

Physical Stimuli: ABT-102 blocks responses to noxious heat (>42°C) and extracellular protons (acidic conditions, pH < 6). nih.govnih.gov

The inhibition is reversible, as demonstrated in clinical studies where the thermosensory effects of ABT-102 were fully resolved approximately three days after cessation of treatment. nih.gov

Cellular Responses to ABT-102 (HCl salt) in In Vitro Models

The antagonistic activity of ABT-102 at the molecular level translates into specific effects on cellular function, particularly in cells that endogenously or recombinantly express the TRPV1 receptor.

Modulation of Ion Flux and Membrane Potential in Recombinant Cell Systems

In recombinant cell systems, such as Human Embryonic Kidney (HEK293) cells engineered to express the human TRPV1 channel, the functional consequences of ABT-102's action can be directly observed. Activation of the TRPV1 channel leads to the influx of cations, most notably calcium (Ca2+) and sodium (Na+). elifesciences.org This ion flux results in the depolarization of the cell membrane, which is the foundational step for signal generation in neurons. elifesciences.org

As a TRPV1 antagonist, ABT-102 prevents this cascade. By binding to the channel, it blocks the conformational changes required for channel opening. Consequently, in the presence of a TRPV1 agonist like capsaicin or a heat stimulus, ABT-102 inhibits the associated ion influx. researchgate.net This blockade of cation entry prevents the depolarization of the membrane potential, effectively silencing the cellular response to the noxious stimulus. These effects are typically quantified using techniques such as patch-clamp electrophysiology to measure ion currents and fluorescence microscopy with calcium-sensitive dyes (e.g., Fluo-4) to measure intracellular calcium changes. elifesciences.orgresearchgate.net

Effects on Nociceptive Neuron Activity in Isolated Preparations

The physiological relevance of ABT-102's mechanism is evident from its effects on isolated nociceptive (pain-sensing) neurons, which highly express the TRPV1 channel. nih.gov In vitro studies using primary cultures of dorsal root ganglia (DRG) neurons provide a model to assess these effects.

One key function of activated nociceptors is the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), which is a potent vasodilator and contributes to neurogenic inflammation. nih.gov It has been demonstrated that ABT-102 blocks the capsaicin-evoked release of CGRP from isolated rat DRG neurons. Furthermore, studies using human sensory neurons derived from induced pluripotent stem cells (iPSC) have shown that ABT-102 effectively blocks capsaicin-induced neuronal activity as measured by micro-electrode arrays. researchgate.net This inhibition of both neuropeptide release and electrical activity in isolated nociceptive neurons confirms its ability to suppress pain signaling at the cellular level.

Downstream Signaling Pathways Influenced by TRPV1 Antagonism

The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in mediating pain and temperature sensation. Its activation initiates a cascade of intracellular signaling events. The compound ABT-102, a potent and selective antagonist of the TRPV1 receptor, exerts its pharmacological effects by blocking these downstream signaling pathways. nih.govnih.gov This section details the key signaling cascades influenced by the antagonistic action of ABT-102 on the TRPV1 receptor.

Activation of the TRPV1 receptor by stimuli such as capsaicin, heat, or protons leads to an influx of cations, most notably calcium (Ca2+) and sodium (Na+). researchgate.net This influx of ions is the primary trigger for a series of downstream signaling events. As a TRPV1 antagonist, ABT-102 directly binds to the receptor, thereby preventing its activation and the subsequent ion influx. nih.gov This blockade is the initial and most critical step in how ABT-102 modulates cellular function. The inhibitory concentration (IC50) of ABT-102, a measure of its potency, is in the nanomolar range (1-16 nM), highlighting its high affinity for the TRPV1 receptor. bioworld.com

A primary consequence of TRPV1 activation is a significant increase in intracellular calcium concentration. This elevation in Ca2+ acts as a second messenger, initiating and modulating various signaling pathways. By blocking the TRPV1 channel, ABT-102 effectively prevents this agonist-induced calcium influx. researchgate.netresearchgate.net This action is fundamental to its ability to mitigate pain signals, as elevated intracellular calcium in sensory neurons is a key driver of nociceptive signaling.

The downstream signaling cascades of TRPV1 are intricately linked with the activity of several protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC). nih.govnih.gov These kinases can be activated following the ion influx mediated by TRPV1 and can, in turn, phosphorylate and sensitize the TRPV1 receptor, creating a positive feedback loop that enhances pain sensitivity.

The influx of calcium through the TRPV1 channel can also activate the calmodulin/calcineurin signaling pathway. Calcineurin, a calcium-dependent phosphatase, dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent regulation of gene expression. While the direct inhibitory effect of ABT-102 on this specific pathway has not been extensively detailed in the available literature, its primary action of blocking calcium entry logically implies an attenuation of calcineurin-NFAT signaling.

The following table summarizes the key downstream signaling events that are influenced by the antagonism of the TRPV1 receptor by ABT-102:

Downstream EventEffect of TRPV1 ActivationConsequence of ABT-102 Antagonism
Ion Influx Influx of Ca2+ and Na+Blockade of ion influx
Intracellular Ca2+ Significant increasePrevention of agonist-induced increase
Protein Kinase C (PKC) Activation of Ca2+-dependent isoformsIndirect inhibition of activation
Protein Kinase A (PKA) Potential for activationIndirect dampening of activation pathways
Calcineurin-NFAT Pathway Potential for activationImplied attenuation due to Ca2+ blockade

The efficacy of ABT-102 in various preclinical models of pain underscores the significance of these downstream signaling pathways in nociception. For instance, in models of osteoarthritic pain, repeated administration of ABT-102 demonstrated enhanced analgesic effects. bioworld.com A single dose of ABT-102 produced a significant reversal of ongoing pain-related behaviors in a bone cancer pain model. nih.gov These findings highlight the therapeutic potential of targeting the TRPV1 receptor and its downstream signaling cascades for the management of chronic pain.

The table below presents data from a preclinical study on the enhanced analgesic effect of repeated ABT-102 administration in a model of osteoarthritic pain, illustrating the functional outcome of modulating these signaling pathways. bioworld.com

Treatment GroupAnalgesic Effect (Single Dose)Analgesic Effect (Repeated Dose)
ABT-102 (3 mcmol/kg) 5%62%
ABT-102 (10 mcmol/kg) 47%98%

Structure Activity Relationship Sar Studies of Abt 102 Hcl Salt Analogues

Identification of Key Structural Motifs for TRPV1 Potency and Selectivity

The molecular framework of ABT-102 is characterized by three essential pharmacophoric regions, designated as the A-region, B-region, and C-region, which are crucial for its high-affinity binding and antagonist activity at the TRPV1 receptor. researchgate.net

A-Region (Heterocyclic Core): The A-region of ABT-102 is an indazole ring. SAR studies have identified that 4-aminoindoles and indazoles are the preferred heterocyclic cores for this class of TRPV1 antagonists. researchgate.net This motif serves as a critical anchor, positioning the rest of the molecule for optimal interaction within the receptor's binding pocket.

B-Region (Linker): A central urea (B33335) moiety functions as the B-region, linking the A-region and C-region. This urea linker is a common structural feature in many potent TRPV1 antagonists and is believed to participate in key hydrogen bonding interactions with the receptor. kuleuven.bewikipedia.org

Impact of Functional Group Modifications on Pharmacological Activity

Systematic modifications of the ABT-102 scaffold have provided significant insights into the structural requirements for potent TRPV1 antagonism. Alterations to the A- and C-regions, in particular, have demonstrated a profound impact on pharmacological activity.

The indazole A-region is sensitive to modification. For example, in a related series, N1 methylation of the indazole nucleus was shown to yield a compound (ABT-116) with a favorable profile of in vitro activity and reduced inhibition of cytochrome P450 enzymes, highlighting that small alkylation can fine-tune both potency and metabolic properties. researchgate.net

Modifications to the C-region have also been extensively explored. In related urea-based antagonists, it was found that incorporating bulky, electron-withdrawing groups at the para-position of an aromatic ring in this region conferred the highest in vitro potency. researchgate.net This suggests that both the electronic nature and the steric bulk of substituents in this region are key determinants for strong receptor interaction.

The table below summarizes the general SAR trends for urea-based indazole TRPV1 antagonists related to the ABT-102 scaffold.

Table 1: SAR Summary of Indazole Urea-Type TRPV1 Antagonists

Molecular Region Modification Impact on Potency Reference(s)
A-Region Indazole or 4-Aminoindole Core High Potency researchgate.net
Other Heterocycles Generally Lower Potency researchgate.net
C-Region Rigid Indan (B1671822) Moiety Increased Potency vs. Flexible Benzyl (B1604629) researchgate.net
(R)-Stereoisomer at Indan More Potent than (S)-Isomer researchgate.net
para-Electron-Withdrawing Group (on aryl) High Potency researchgate.net

Design and Synthesis of Novel ABT-102 Analogues

The design of new analogues of ABT-102 has been driven by strategies aimed at improving potency, selectivity, and pharmacokinetic profiles while potentially mitigating side effects. One prominent strategy is the creation of hybrid molecules that combine structural features from different known antagonists. For instance, a novel partial agonist, CPIPC, was designed based on the hybridization of the structures of ABT-102 and another TRPV1 antagonist, BCTC. mdpi.com This approach leverages the known pharmacophores of potent ligands to create new chemical entities with potentially novel pharmacological profiles. mdpi.com

Another key design principle has been scaffold rigidification. The initial discovery path to ABT-102 involved replacing flexible benzyl groups with a constrained indan moiety, which locked the molecule into a more favorable conformation for binding, thereby increasing potency. researchgate.net

The synthesis of these complex molecules requires sophisticated chemical strategies. The manufacturing of ABT-102 on a large scale necessitated the development of a highly efficient asymmetric synthesis. A key step in this process is the diastereoselective reduction of an iminoindan precursor, which is accomplished using a chiral auxiliary to establish the critical (R)-stereocenter of the tert-butylaminoindan C-region. researchgate.net This method ensures the production of the desired enantiomer, which possesses the vast majority of the pharmacological activity. researchgate.net

Computational Chemistry and Molecular Modeling Approaches in SAR Exploration

Computational chemistry and molecular modeling have become indispensable tools for exploring the SAR of ABT-102 analogues, enabling researchers to rationalize experimental findings and guide the design of new compounds. mdpi.compolyu.edu.hk

Pharmacophore Modeling: Pharmacophore models derived from a collection of potent TRPV1 antagonists identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for receptor binding. nih.govtandfonline.com The structure of ABT-102 fits the classic three-region pharmacophore hypothesis for TRPV1 antagonists. researchgate.net Such models are used in virtual screening campaigns to identify novel scaffolds that match the pharmacophoric requirements, thus prioritizing compounds for synthesis and testing. nih.gov

Molecular Docking: Molecular docking simulations are employed to predict the binding orientation of ABT-102 analogues within the TRPV1 channel's binding pocket. mdpi.compatsnap.com These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues of the receptor, like Tyrosine, Threonine, and Arginine. mdpi.com By visualizing these interactions, chemists can understand why certain functional group modifications enhance or diminish activity and can design new analogues with improved complementarity to the binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. polyu.edu.hk For ABT-102 analogues, QSAR models can be developed to predict the antagonist potency based on calculated physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters). These predictive models allow for the rapid in silico evaluation of virtual libraries of compounds, helping to prioritize the most promising candidates for chemical synthesis and biological evaluation.

Preclinical Pharmacodynamics of Abt 102 Hcl Salt

Efficacy in In Vitro Pain Models

In vitro studies have been crucial in elucidating the mechanism of action and potency of ABT-102. These studies have primarily focused on its ability to inhibit responses evoked by known TRPV1 agonists.

Inhibition of Capsaicin-Evoked Responses

ABT-102 has been shown to be a potent inhibitor of capsaicin-induced activation of the TRPV1 receptor. nih.gov In studies using recombinant human TRPV1 receptors, ABT-102 effectively inhibited agonist-evoked increases in intracellular calcium levels. nih.gov It also potently blocks capsaicin-evoked currents in dorsal root ganglion (DRG) neurons from rats. nih.gov Furthermore, functional assays have demonstrated that ABT-102 blocks the release of calcitonin gene-related peptide (CGRP), a key neuropeptide in pain signaling, from rat DRG neurons following capsaicin (B1668287) stimulation. nih.gov

Table 1: In Vitro Potency of ABT-102 Against Capsaicin-Evoked Responses
Assay TypeSystemParameterValueReference
Inhibition of Agonist-Evoked Intracellular Ca2+ IncreaseRecombinant Human TRPV1 ReceptorIC505-7 nM nih.gov
Inhibition of Capsaicin-Evoked CurrentsRat Dorsal Root Ganglion (DRG) NeuronsIC501-16 nM nih.gov
Antagonism of Capsaicin-Evoked Intracellular Ca2+Recombinant Human TRPV1 ReceptorpA28.344 nih.gov

Modulation of Thermal Nociception

In addition to blocking chemical activators like capsaicin, ABT-102 also effectively modulates responses to noxious heat, a key function of the TRPV1 receptor. In vitro patch-clamp studies have shown that ABT-102 inhibits currents evoked by heat in cells expressing recombinant rat TRPV1. nih.gov This direct inhibition of heat activation at the receptor level provides a fundamental mechanism for its analgesic effects in thermal hyperalgesia models.

Efficacy in Animal Models of Pain

The analgesic potential of ABT-102 has been extensively validated in various rodent models of pain, where it has been shown to reduce both spontaneous pain behaviors and hypersensitivity to thermal and mechanical stimuli. researchgate.netnih.gov

Inflammatory Pain Models

In animal models of inflammatory pain, such as that induced by Complete Freund's Adjuvant (CFA), ABT-102 has demonstrated significant efficacy. researchgate.netnih.gov Intraplantar administration of the compound has been shown to block the heat-evoked firing of both wide dynamic range and nociceptive-specific neurons in the spinal cord dorsal horn of rats. nih.gov This effect is even more pronounced in the presence of inflammation, highlighting its potential for treating inflammatory pain conditions. nih.gov

Neuropathic Pain Models

TRPV1 antagonists, including ABT-102, have been investigated for their potential in treating neuropathic pain. Studies have shown that inhibiting TRPV1 can reduce pain in various neuropathic pain models. researchgate.net In a rat model of diabetic neuropathic pain, ABT-102 provided an analgesic effect. frontiersin.org

Bone Cancer Pain Models

ABT-102 has shown notable efficacy in preclinical models of bone cancer pain. researchgate.netbioworld.comnih.gov In a murine model of bone cancer, a single administration of ABT-102 produced a reversal of ongoing pain-related behaviors, such as spontaneous flinching and ambulation, as well as pain evoked by palpation. mdpi.comnih.gov Specifically, it led to an 18–19% reversal of these behaviors. mdpi.comnih.gov

Furthermore, studies have revealed that the analgesic activity of ABT-102 is enhanced with repeated administration. researchgate.netnih.gov Following a 12-day period of daily dosing, the effectiveness of ABT-102 in reversing these pain behaviors increased to approximately 43–45%. mdpi.comnih.gov This enhancement of analgesic effect occurred without a corresponding accumulation of the compound in plasma or the brain, suggesting a pharmacodynamic adaptation rather than a pharmacokinetic one. researchgate.netnih.gov

Table 2: Efficacy of ABT-102 in a Bone Cancer Pain Model
Administration SchedulePain Behavior EndpointsReversal of Pain BehaviorReference
Single DoseOngoing pain, spontaneous ambulation, palpation-evoked pain~18-19% mdpi.comnih.gov
Daily for 12 daysOngoing pain, spontaneous ambulation, palpation-evoked pain~43-45% mdpi.comnih.gov

Postoperative Pain Models

The transient receptor potential vanilloid 1 (TRPV1) antagonist, ABT-102, has demonstrated notable efficacy in preclinical rodent models of postoperative pain. researchgate.netnih.gov In these models, which aim to replicate the pain experienced by humans after surgical procedures, ABT-102 has been shown to alleviate both spontaneous pain behaviors and pain responses evoked by thermal and mechanical stimuli. researchgate.netnih.gov

One of the significant findings in the preclinical evaluation of ABT-102 is the enhancement of its analgesic activity upon repeated administration. researchgate.netnih.gov Studies have shown that daily dosing of ABT-102 over a period of 5 to 12 days leads to a greater reduction in postoperative pain behaviors compared to a single dose. researchgate.netnih.gov This increased efficacy was observed without a corresponding accumulation of the compound in either plasma or the brain, suggesting a pharmacodynamic adaptation rather than a pharmacokinetic one. researchgate.netnih.gov A similar enhancement of analgesic effect with repeated dosing has also been noted with other structurally distinct TRPV1 antagonists. researchgate.netnih.gov

In a rat model of postoperative pain, ABT-102 was also found to improve sleep disturbances, a common comorbidity of pain. cornell.edu Specifically, ABT-102 was shown to ameliorate deficits in slow-wave sleep in a bilateral complete Freund's adjuvant (CFA) assay, a model that can mimic aspects of postoperative inflammatory pain. cornell.edu

Table 1: Effect of Repeated ABT-102 Administration in a Postoperative Pain Model

Treatment Schedule Change in Analgesic Activity Plasma/Brain Concentration Reference
Single Dose Baseline Efficacy Not Applicable researchgate.net, nih.gov
Repeated Dosing (5-12 days) Increased Analgesic Activity No Accumulation researchgate.net, nih.gov

Osteoarthritic Pain Models

ABT-102 has shown significant analgesic effects in various preclinical models of osteoarthritic (OA) pain. researchgate.netnih.gov These models, such as the mono-iodoacetate (MIA) induced model in rats, are designed to mimic the chronic joint pain and functional impairment seen in human OA. nih.govmdpi.com ABT-102 has been effective in reducing both spontaneous pain and pain evoked by stimuli in these animal models. researchgate.netmedchemexpress.com

A key finding in the context of OA pain is the enhanced efficacy of ABT-102 with repeated administration. researchgate.netmdpi.comnih.gov In the MIA model, daily administration of ABT-102 for 12 days resulted in a significantly greater improvement in hind limb grip strength, a measure of pain-related functional impairment, compared to a single dose. mdpi.comnih.gov For instance, a low dose that was initially non-effective (producing a 5% improvement) showed a 62% improvement after 12 days of repeated dosing. mdpi.com Similarly, a higher, partially-effective dose (47% improvement initially) produced a near-complete (98%) improvement in grip strength following the chronic dosing regimen. mdpi.com This enhancement of analgesic effect occurred without any significant accumulation of ABT-102 in the system. researchgate.netnih.gov

Oral administration of ABT-102 has been shown to inhibit weight-bearing asymmetry in the MIA model, indicating a reduction in joint pain. nih.gov The analgesic effects of TRPV1 antagonists like ABT-102 in OA models are thought to involve actions at both peripheral and central sites. nih.govmdpi.com

Table 2: Efficacy of Acute vs. Chronic ABT-102 in a Rat MIA Model of Osteoarthritis

Dosing Regimen Initial Improvement (Grip Strength) Improvement after 12 Days Reference
Low Dose 5% 62% mdpi.com
High Dose 47% 98% mdpi.com

Modulation of TRPV1-Mediated Physiological Responses in Animal Models

Thermoregulatory Effects in Rodents

A characteristic physiological response to the administration of potent TRPV1 antagonists like ABT-102 is a transient increase in core body temperature, or hyperthermia. researchgate.netscispace.com This on-target effect is observed in rodents and is believed to result from the blockade of tonically active TRPV1 channels that are involved in maintaining normal body temperature. nih.govnih.gov

In rats, a single dose of ABT-102 induces a mild and self-limiting increase in core body temperature, which remains within the normal physiological range. researchgate.netnih.gov This hyperthermic effect is a consistent finding across many TRPV1 antagonists and has been a point of consideration in their clinical development. nih.govelifesciences.org The mechanism is thought to involve the central nervous system, as the thermoregulatory effects of TRPV1 drugs are abrogated by lesioning the central projections of TRPV1-positive sensory neurons. elifesciences.orgbiorxiv.org

Long-term Adaptation of TRPV1-Mediated Effects in Animal Models

A significant finding from preclinical studies is the attenuation of the hyperthermic effect of ABT-102 with repeated administration. researchgate.netnih.gov In rodents, the initial increase in body temperature caused by ABT-102 effectively tolerates, or diminishes, following twice-daily dosing for just two days. researchgate.netnih.gov This rapid adaptation is noteworthy because it contrasts with the analgesic effects of the compound.

Interestingly, while the hyperthermic side effect attenuates, the analgesic efficacy of ABT-102 is enhanced with repeated dosing in models of postoperative and osteoarthritic pain. researchgate.netnih.govnih.gov This dissociation between the attenuation of hyperthermia and the enhancement of analgesia with chronic administration is a crucial preclinical finding. researchgate.netnih.gov It suggests that it may be possible to achieve a sustained analgesic benefit with a diminishing thermoregulatory side effect profile over time. rsc.org This phenomenon of adaptation has also been observed with other TRPV1 antagonists. researchgate.netnih.gov

Table 3: Summary of Long-Term Adaptation to ABT-102 in Rodents

Physiological Effect Response to Single Dose Response to Repeated Dosing (≥2 days) Reference
Core Body Temperature Mild, transient increase Attenuation/Tolerance of hyperthermia researchgate.net, nih.gov
Analgesia (in pain models) Effective Enhanced efficacy nih.gov, researchgate.net, nih.gov

Preclinical Pharmacokinetics of Abt 102 Hcl Salt

Absorption and Bioavailability in Animal Models

Distribution Profile in Preclinical Species (e.g., Plasma and Brain Concentrations)

Following absorption, ABT-102 distributes to various tissues, including the central nervous system, which is a key target for its analgesic effects.

Studies in rodents have provided insights into the distribution of ABT-102. A key finding is that repeated administration of ABT-102 for 5 to 12 days did not lead to an accumulation of the compound in either the plasma or the brain. nih.gov This lack of accumulation is a significant finding, suggesting that the body can effectively clear the drug with repeated dosing.

Furthermore, the penetration of ABT-102 into the brain has been quantified. In rats, the brain-to-plasma concentration ratio was determined to be 0.42. This indicates that ABT-102 can cross the blood-brain barrier and reach its target receptors in the central nervous system.

Table 1: Distribution Characteristics of ABT-102 in Rodents

ParameterFindingSpeciesCitation
Accumulation (Plasma) No accumulation with repeated dosing (5-12 days)Rodents nih.gov
Accumulation (Brain) No accumulation with repeated dosing (5-12 days)Rodents nih.gov
Brain/Plasma Ratio 0.42Rat

Metabolism and Excretion Pathways in Animal Models

Detailed public information on the specific metabolic pathways and excretion routes of ABT-102 in preclinical animal models is limited. Generally, for a compound to exhibit the observed pharmacokinetic profile of no accumulation with repeated dosing, it would be expected to be metabolized, likely by hepatic enzymes such as the cytochrome P450 (CYP) system, and/or excreted via renal or biliary pathways. The lack of accumulation suggests that these clearance mechanisms are not saturated at therapeutic doses in animal models. nih.gov Further research is needed to fully characterize the metabolites and the primary routes of elimination in preclinical species.

Dose-Response Relationships and Exposure-Effect Linkages in Preclinical Systems

Preclinical studies have established a clear link between the dose of ABT-102, the resulting exposure (plasma and brain concentrations), and its pharmacological effect, primarily analgesia.

A noteworthy finding is that the analgesic efficacy of ABT-102 in rodent models of post-operative, osteoarthritic, and bone cancer pain was enhanced with repeated administration over 5 to 12 days. nih.gov This increased therapeutic effect occurred without a concurrent increase in the concentration of ABT-102 in the plasma or brain, suggesting a pharmacodynamic adaptation or sensitization of the target system rather than a pharmacokinetic change. nih.gov

In a model of osteoarthritic pain, a single administration of a high, partially-effective dose of ABT-102 resulted in a 47% reversal of pain-related behaviors. mdpi.com In a bone cancer pain model, a single dose produced an 18-19% reversal of pain behaviors, which increased to a 43-45% reversal after 12 days of daily administration. mdpi.com This demonstrates a positive dose-response relationship that is further amplified with chronic dosing.

Studies have also shown a dose-dependent effect of ABT-102 on heat pain thresholds. nih.gov Higher doses of the compound led to a greater increase in the temperature at which a painful response was elicited. This direct relationship between dose and effect underscores the compound's mechanism of action as a TRPV1 antagonist.

Table 2: Preclinical Dose-Efficacy of ABT-102 in Rodent Pain Models

Pain ModelDosing RegimenEfficacyCitation
Osteoarthritis Single high dose47% reversal of pain-related behaviors mdpi.com
Bone Cancer Single dose18-19% reversal of pain-related behaviors mdpi.com
Bone Cancer Daily for 12 days43-45% reversal of pain-related behaviors mdpi.com

Advanced Formulation Research for Enhanced Research Utility

Development of Amorphous Nanoparticle Formulations of ABT-102 for Research

The use of amorphous nanoparticles represents a key strategy to improve the kinetic solubility and dissolution rates of compounds classified as BCS Class II or IV. nih.govresearchgate.net This is due to their ability to generate supersaturated solutions, combined with a smaller particle size and larger surface area. nih.govresearchgate.netpharmaexcipients.com

To systematically develop stable, spray-dried amorphous nanoparticles of ABT-102, a Design of Experiments (DoE) approach has been employed. nih.govresearchgate.net This methodology allows for the investigation of both formulation and spray-drying process parameters to create a predictive model for nanoparticle preparation. nih.gov Key parameters investigated in these studies include the selection of stabilizers and cryoprotectants.

Research identified that a combination of sodium lauryl sulfate (B86663) (SLS) with either Soluplus® or polyvinylpyrrolidone (B124986) K25 (PVP K25) were effective stabilizer systems. nih.govresearchgate.net Trehalose was selected as a cryoprotectant to prevent the aggregation of nanoparticles during the spray-drying process. nih.govresearchgate.net The use of a DoE approach facilitated the successful development of a predictive multiple linear regression analysis model for producing stable, solid amorphous ABT-102 nanoparticles. nih.govresearchgate.net

The characterization of spray-dried ABT-102 nanoparticle formulations is essential to confirm their desired physical properties. nih.govresearchgate.net A suite of analytical techniques is used for this purpose, including methods to determine particle size, moisture content, and the physical state (amorphous or crystalline) of the compound. nih.gov

Key characterization techniques include:

Particle Size Distribution: To measure the size and uniformity of the nanoparticles.

Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of ABT-102 within the formulation. nih.govresearchgate.net

Polarized Light Microscopy (PLM): To visually inspect for any crystallinity. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and excipients. nih.govresearchgate.net

In Vitro Dissolution: To assess the rate at which the compound dissolves from the nanoparticle formulation. nih.gov

The table below summarizes characterization data for optimized ABT-102 nanoparticle formulations.

Stabilizer SystemAverage Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Key Finding
SLS/Soluplus®~276~0.109Not SpecifiedShowed an enhanced dissolution rate compared to the PVP K25 formulation. nih.govresearchgate.net
SLS/PVP K25Not SpecifiedNot SpecifiedNot SpecifiedIdentified as one of the best stabilizer combinations. nih.govresearchgate.net

Data synthesized from published research. Specific values for all parameters were not always available in the reviewed sources.

Strategies for Enhancing Kinetic Solubility and Dissolution Rates in Research Samples

For poorly soluble compounds like ABT-102, which has a solubility of just 0.05 µg/mL in buffer, enhancing kinetic solubility and dissolution is paramount for its research utility. researchgate.netnih.gov Amorphous solid dispersions (ASDs) and amorphous nanoparticles are primary strategies to achieve this. nih.govresearchgate.netnih.gov These formulations work by creating a supersaturated state when introduced to an aqueous medium. ualberta.ca

One approach involves preparing ASDs by hot melt extrusion, combining ABT-102 with a hydrophilic polymer and surfactants. researchgate.netnih.gov Upon dispersion in an aqueous environment, these ASDs spontaneously form nano- and microparticulate structures. researchgate.netnih.gov Studies using asymmetrical flow field-flow fractionation (AFlFFF) have shown that these dispersions consist of various assemblies, including polymeric, micellar, and microparticulate fractions. nih.govtandfonline.com

The research indicates that the polymeric and micellar fractions contribute significantly to a substantial increase in the apparent solubility of ABT-102. researchgate.netnih.gov Furthermore, the amorphous microparticles, which contain ABT-102 as the main component, are believed to be the source of an increase in the molecular solubility, a state referred to as "true" supersaturation. researchgate.netnih.gov

The table below highlights the impact of an ASD formulation on the solubility of ABT-102.

FormulationSolubility Enhancement (Apparent)Solubility Enhancement (Molecular)Mechanism
ABT-102 ASD (Hot Melt Extruded)Up to 200-fold increase compared to crystalline ABT-102. researchgate.netnih.gov2-fold increase. researchgate.netnih.govFormation of polymeric, micellar, and amorphous microparticulate structures in aqueous media. researchgate.netnih.govtandfonline.com

Another successful strategy is the use of spray-dried amorphous nanoparticles. nih.gov Formulations developed using Soluplus® as a stabilizer demonstrated a significantly enhanced dissolution rate compared to those using PVP K25. nih.govresearchgate.net This "spring and parachute" effect, where the amorphous form provides the "spring" of high energy and the formulation excipients act as a "parachute" to inhibit precipitation, is a key principle in improving bioavailability for research purposes. ualberta.ca

Stability Assessment of Research Formulations under Varied Environmental Conditions

Assessing the stability of research formulations is critical to ensure their integrity and performance over time, particularly for amorphous systems which are inherently less stable than their crystalline counterparts. pharmtech.com Stability studies for amorphous ABT-102 nanoparticle formulations have been conducted to monitor physical and chemical changes under different storage conditions. nih.govresearchgate.net

These assessments typically involve storing the formulations at various temperatures and relative humidity (RH) levels and then re-characterizing them at set time points for properties like particle size, moisture content, and crystallinity. nih.gov

Research on spray-dried amorphous ABT-102 nanoparticles revealed the following stability outcomes after a three-month period:

Storage ConditionStability Outcome
4°C / Ambient HumidityThe formulation remained stable in terms of particle size distribution, moisture content, and crystallinity. nih.govresearchgate.net
25°C / 60% Relative HumidityThe formulation was found to be unstable. nih.govresearchgate.net
40°C / 75% Relative HumidityThe formulation was found to be unstable. nih.govresearchgate.net

These findings underscore the importance of controlled, refrigerated storage conditions for maintaining the stability of amorphous ABT-102 nanoparticle formulations for research use. nih.govresearchgate.net The instability at higher temperatures and humidity is likely due to increased molecular mobility, leading to particle aggregation and recrystallization of the amorphous drug. nih.govresearchgate.net

Analytical Methodologies for Abt 102 Hcl Salt in Research

Chromatographic Techniques for Purity and Identity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity of newly synthesized batches of ABT-102 (HCl salt). The primary objective is to separate the active compound from any potential process-related impurities, starting materials, or degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In this method, ABT-102 is separated on a nonpolar stationary phase (typically a C18 column) using a polar mobile phase. A gradient elution, where the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) is gradually increased over time, is often employed to ensure the effective separation of compounds with varying polarities.

Detection is typically achieved using an ultraviolet (UV) detector. The extensive conjugation in the ABT-102 molecule, arising from its benzothiazole (B30560) and pyrimidine (B1678525) ring systems, results in strong UV absorbance, making it readily detectable. Purity is determined by integrating the area of all peaks in the chromatogram; the purity level is expressed as the percentage of the main ABT-102 peak area relative to the total peak area. This method provides a reliable quantitative measure of chemical purity, essential for ensuring the quality and consistency of research-grade material.

Table 8.1: Typical RP-HPLC Parameters for Purity Analysis of ABT-102
ParameterTypical Condition/Value
Chromatographic Mode Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase (Column) C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient Elution
Flow Rate 1.0 mL/min
Detection UV-Vis Detector set at a specific wavelength (e.g., 254 nm or 325 nm)
Purpose Separation from impurities and determination of chemical purity (%)

Spectroscopic Methods for Structural Elucidation of Research Batches

To unambiguously confirm that a synthesized batch of material is indeed ABT-102, a combination of spectroscopic techniques is used. These methods provide detailed information about the compound's molecular structure, weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for structural confirmation.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum for ABT-102 would show distinct signals corresponding to the aromatic protons on the phenyl, pyrimidine, and benzothiazole rings, as well as singlets for the acetamide (B32628) methyl group and the trifluoromethyl group (via ¹⁹F NMR).

¹³C NMR reveals the carbon framework of the molecule, confirming the presence of all 22 carbon atoms in their unique chemical environments.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule with high precision. This allows for the determination of the elemental formula, serving as a definitive confirmation of the compound's identity. For ABT-102, the protonated molecule ([M+H]⁺) is typically observed in positive ion mode.

Table 8.2: Key Spectroscopic Data for Structural Confirmation of ABT-102
TechniqueInformation ProvidedExpected Result for ABT-102
¹H NMR Number, environment, and connectivity of protonsDistinct signals for aromatic, acetamide (CH₃), and other structural protons
¹³C NMR Carbon skeleton of the moleculeSignals corresponding to all 22 unique carbon atoms in the structure
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental compositionCalculated exact mass for [M+H]⁺ (C₂₂H₁₆F₃N₄O₂S⁺) is 470.0922; observed mass must be within a narrow tolerance (e.g., < 5 ppm)

Quantification Methods for ABT-102 (HCl salt) in Preclinical Biological Matrices

For preclinical pharmacokinetic (PK) studies, which assess how a compound is absorbed, distributed, metabolized, and excreted (ADME), it is essential to accurately measure the concentration of ABT-102 in biological fluids like plasma and serum. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this application due to its exceptional sensitivity and selectivity.

The LC-MS/MS method for ABT-102 quantification involves several key steps. First, the compound is extracted from the biological matrix (e.g., rat or dog plasma). A common and efficient technique is protein precipitation, where a large volume of organic solvent like acetonitrile is added to the plasma sample. This denatures and precipitates the proteins, allowing the soluble ABT-102 to be collected in the supernatant after centrifugation. An internal standard (IS)—a structurally similar compound such as A-890282—is added at the beginning of the process to correct for variability in extraction and instrument response.

The extracted sample is then injected into an LC system for separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated ABT-102 molecule, [M+H]⁺) is selected, fragmented, and a specific, characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to ABT-102, eliminating interference from other components in the complex biological matrix and providing a very low limit of quantification.

Table 8.3.1: Published LC-MS/MS Parameters for ABT-102 Quantification
ParameterReported Condition/Value
Sample Preparation Protein precipitation with acetonitrile
Internal Standard (IS) A-890282
LC Column Phenomenex Luna C18(2), 50 mm x 2.0 mm, 5 µm
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (ABT-102) m/z 469.1 → 412.0
MRM Transition (IS) m/z 483.0 → 426.0
J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.

Developing a bioanalytical assay for regulatory-compliant preclinical studies requires rigorous validation to ensure the data generated are reliable and reproducible. The LC-MS/MS method for ABT-102 has been validated according to established guidelines, focusing on several key performance characteristics.

Selectivity: The assay must demonstrate a lack of interference from endogenous components in the biological matrix at the retention times of ABT-102 and its internal standard.

Linearity and Range: The assay must be linear over a defined concentration range. For ABT-102 in rat and dog plasma, a validated linear range of 0.500 ng/mL to 500 ng/mL has been established. The Lower Limit of Quantification (LLOQ) was 0.500 ng/mL, demonstrating high sensitivity.

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed using quality control (QC) samples at low, medium, and high concentrations. For ABT-102, intra- and inter-assay precision values were reported to be less than 8.2%, and accuracy was within ±8.3% of nominal values, well within the accepted regulatory limit of ±15%.

Matrix Effect and Recovery: The extraction recovery of ABT-102 from plasma was consistently high (e.g., >85%), and no significant matrix effect (ion suppression or enhancement) was observed.

Stability: The stability of ABT-102 was confirmed under various handling and storage conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C, ensuring sample integrity from collection to analysis.

Table 8.3.2: Summary of Bioanalytical Method Validation for ABT-102 in Plasma
Validation ParameterReported Performance Metric
Linearity Range 0.500 – 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.500 ng/mL
Intra-assay Precision (%CV) ≤ 8.2%
Inter-assay Precision (%CV) ≤ 6.7%
Accuracy (% Bias) Between -8.3% and 7.4%
Extraction Recovery > 85%
Stability Stable during freeze-thaw cycles and long-term storage (-20°C)
J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.

Comparative Pharmacology and Mechanistic Differentiation of Abt 102 Hcl Salt

Comparison with Other Selective and Non-Selective TRPV1 Antagonists in Research Models

ABT-102 (HCl salt) has demonstrated robust efficacy in a variety of preclinical pain models, and its profile can be understood by comparison with other transient receptor potential vanilloid 1 (TRPV1) antagonists. In models of inflammatory, osteoarthritic, and bone cancer pain, ABT-102 shows significant analgesic effects. medchemexpress.comnih.gov

In a model of bone cancer pain, a single administration of ABT-102 produced an 18–19% reversal of ongoing pain-related behaviors. mdpi.com Notably, its effectiveness increased to approximately a 43–45% reversal after 12 days of repeated administration, a phenomenon not attributed to compound accumulation. mdpi.com This enhancement of effect with chronic dosing is a key feature. For comparison, the TRPV1 antagonist JNJ-17203212 was shown to attenuate flinching behaviors by about 50% with daily administration in a similar bone cancer pain model. mdpi.com

In the monoiodoacetate (MIA)-induced model of osteoarthritis, ABT-102's performance also improves with repeated dosing. A single high dose resulted in a 47% improvement in hind limb grip strength, which increased to 98% improvement after 12 days of daily administration. mdpi.com In the same model, another TRPV1 antagonist, A-425619, produced a more modest 24% normalization of weight bearing after a single administration. mdpi.com

Studies have also evaluated structurally distinct TRPV1 antagonists alongside ABT-102. For instance, A-993610, another antagonist, demonstrated a similar enhancement of analgesic activity upon repeated dosing, suggesting this may be a class-related effect for certain TRPV1 antagonists. nih.gov In contrast to some earlier antagonists like capsazepine, which shows species-dependent efficacy and is largely ineffective in rodent models, ABT-102 provides consistent effects in these standard preclinical models. nih.gov Furthermore, while the antagonist BCTC partially attenuated tactile hypersensitivity in a nerve ligation model, the efficacy of ABT-102 appears more robust, particularly in inflammatory and osteoarthritic models. nih.gov

Table 1: Comparative Efficacy of TRPV1 Antagonists in Preclinical Pain Models
CompoundPain ModelKey FindingCitation
ABT-102Bone CancerSingle dose: 18-19% reversal of pain behaviors. Repeated dosing (12 days): 43-45% reversal. mdpi.com
JNJ-17203212Bone CancerDaily administration attenuated flinching by ~50%. mdpi.com
ABT-102Osteoarthritis (MIA)Single dose: 47% improvement in grip strength. Repeated dosing (12 days): 98% improvement. mdpi.com
A-425619Osteoarthritis (MIA)Single dose: 24% normalization of weight bearing. mdpi.com
A-993610Post-operative, Osteoarthritic, Bone CancerSimilar to ABT-102, showed enhanced analgesic activity with repeated administration. nih.gov
BCTCNeuropathic Pain (PSNL)Partially (~50%) attenuated tactile hypersensitivity. nih.gov

Analysis of Distinct Antagonistic Modalities

The TRPV1 channel is a polymodal integrator of noxious stimuli, responding to heat, protons (acidic pH), and chemical ligands like capsaicin (B1668287) and endogenous lipids. nih.govrsc.org TRPV1 antagonists can be differentiated based on their ability to block these various activation pathways.

ABT-102 is characterized as a classical, polymodal TRPV1 antagonist. rsc.orgncats.io It potently inhibits TRPV1 activation triggered by a wide range of stimuli. nih.gov In vitro studies have confirmed its ability to block channel activation by capsaicin, N-arachidonyl dopamine (B1211576) (NADA), anandamide (B1667382), protons, and heat. ncats.ionih.gov This broad antagonism of multiple activation modes is a defining feature of ABT-102 and other first-generation antagonists. rsc.org For example, at recombinant human TRPV1 receptors, ABT-102 demonstrates potent inhibition (IC₅₀ = 5-7 nM) of agonist-evoked increases in intracellular calcium. ncats.io

This contrasts with the development of "modality-specific" antagonists, a second-generation approach designed to separate the analgesic effects of TRPV1 blockade from effects on thermoregulation. rsc.orgresearchgate.net An example of such a compound is A-1165442, which effectively blocks activation by capsaicin and NADA but only partially inhibits pH-induced activation of both rat (14.4%) and human (61.8%) TRPV1 channels. rsc.org This selective antagonism profile was explored to mitigate the hyperthermic side effects seen with polymodal antagonists. rsc.org ABT-102, being a polymodal blocker, does not exhibit this type of modality-specific inhibition. rsc.org

Table 2: Antagonistic Modalities of ABT-102 vs. Other TRPV1 Ligands
CompoundAntagonist TypeInhibition ProfileCitation
ABT-102PolymodalPotently inhibits activation by capsaicin, protons (acid), heat, and endogenous lipids (NADA, anandamide). ncats.ionih.gov
A-1106625PolymodalBlocks the three main modes of TRPV1 activation (vanilloid, proton, and heat). rsc.org
A-1165442Modality-SpecificFully blocks capsaicin and NADA activation but only partially blocks pH-induced activation. rsc.org
CapsazepinePolymodal (Competitive)Considered a classical competitive antagonist of capsaicin activation. nih.gov

Identification of Unique Mechanistic Properties of ABT-102 (HCl salt)

A key mechanistic property that distinguishes ABT-102 is the enhancement of its analgesic activity following repeated administration. nih.gov In models of osteoarthritic, post-operative, and bone cancer pain, daily dosing of ABT-102 for 5 to 12 days resulted in significantly greater pain relief compared to a single dose. nih.govmdpi.com Crucially, this effect was not accompanied by an accumulation of ABT-102 in either plasma or the brain, indicating a functional adaptation or change in the signaling pathway rather than a simple pharmacokinetic explanation. nih.gov This property is shared by at least one other structurally distinct TRPV1 antagonist, A-993610, suggesting it may be a feature of potent and selective TRPV1 blockade. nih.gov

In parallel with the enhancement of analgesic effects, repeated dosing of ABT-102 leads to an attenuation of its effects on body temperature. nih.gov While a single administration can cause a self-limiting increase in core body temperature, this hyperthermic effect is substantially reduced or abolished after just two days of twice-daily dosing. nih.govnih.gov This temporal separation of analgesic enhancement and thermoregulatory tolerance is a significant mechanistic feature. It suggests that the pathways governing analgesia and thermoregulation adapt differently to sustained TRPV1 antagonism.

Furthermore, research into TRPV1 antagonists suggests that for full analgesic action, a dual mechanism involving both peripheral and central sites of action may be necessary. benthamopen.com Compared to some earlier TRPV1 antagonists that had limited central nervous system (CNS) penetration, ABT-102 was developed to have improved oral bioavailability and CNS penetration, which may contribute to its broad efficacy in different pain states. bioworld.com

Future Directions and Unexplored Avenues in Abt 102 Hcl Salt Research

Investigation of Novel Molecular Interactions and Off-Target Effects in Research Models

While ABT-102 is recognized for its high selectivity for the TRPV1 receptor, a comprehensive understanding of its complete molecular interaction profile remains a critical area for future investigation. researchgate.net The primary "off-target" effect observed in clinical trials, hyperthermia, is actually considered an "on-target" effect mediated by TRPV1 channels, highlighting the complex role of this receptor in thermoregulation. researchgate.netelifesciences.orgnih.gov

Future research should focus on:

Delineating the structural basis of interaction: High-resolution structural studies, such as cryo-electron microscopy, could reveal the precise binding site of ABT-102 on the TRPV1 channel. This could elucidate how it antagonizes activation by various stimuli like capsaicin (B1668287), heat, and protons. nih.gov Understanding these molecular details could inform the design of second-generation antagonists with a more favorable therapeutic window.

Exploring interactions with other TRP channels: The transient receptor potential (TRP) channel superfamily comprises numerous related channels. nih.gov Investigating the activity of ABT-102 against other TRP channels, such as TRPA1 or TRPV4, which are also implicated in pain and inflammation, is warranted to confirm its selectivity and rule out any confounding effects in preclinical models. nih.gov

Exploration of ABT-102 (HCl salt) in Non-Pain Related Preclinical Models (e.g., Inflammation, Neuroprotection)

The expression of TRPV1 is not limited to nociceptive neurons; it is also found in various non-neuronal tissues, suggesting its involvement in a range of physiological and pathological processes. unife.it This opens up exciting possibilities for the therapeutic application of ABT-102 beyond analgesia.

Future preclinical research should explore the potential of ABT-102 in:

Inflammatory Conditions: TRPV1 is a key player in neurogenic inflammation. samipubco.com Its activation on sensory nerves triggers the release of pro-inflammatory neuropeptides. elifesciences.org Therefore, ABT-102 could be investigated in models of inflammatory bowel disease (IBD), where TRPV1 expression is upregulated and correlates with abdominal pain. nih.gov Other potential areas include inflammatory lung diseases and skin inflammation.

Neuroprotection: The role of TRPV1 in the central nervous system and its potential contribution to neurodegenerative diseases is an emerging area of research. nih.gov Investigating the effects of ABT-102 in preclinical models of conditions like Parkinson's disease or Alzheimer's disease could uncover novel neuroprotective strategies.

Other Pathologies: Given the widespread expression of TRPV1, its role in conditions such as bladder dysfunction, asthma, and even hearing loss is being considered. unife.it Preclinical studies using ABT-102 in models of these diseases could provide valuable insights into the therapeutic potential of TRPV1 antagonism in a broader context.

Development of Advanced In Vitro and In Vivo Models for Studying TRPV1 Biology Utilizing ABT-102 (HCl salt)

The use of ABT-102 as a research tool can significantly enhance our understanding of TRPV1 biology. Advanced research models are crucial for dissecting the complex roles of this ion channel.

Future efforts in this area should include:

Humanized In Vitro Models: The development of induced pluripotent stem cell (iPSC)-derived sensory neurons from healthy individuals and patients with specific pain conditions can provide a more clinically relevant platform to study the effects of ABT-102. These models can help in understanding how genetic variations in TRPV1 might influence drug response. mdpi.com

Organ-on-a-Chip Technology: Microfluidic devices that recapitulate the microenvironment of specific tissues, such as the skin-nerve interface or the gut, can be used to study the effects of ABT-102 on nociception and inflammation in a more physiological context.

Sophisticated In Vivo Imaging: Advanced in vivo imaging techniques, such as two-photon microscopy, can be used in live animals to visualize the activity of TRPV1-expressing neurons and the effect of ABT-102 in real-time during a pain or inflammatory response. This can provide unprecedented insights into the dynamic regulation of TRPV1 in complex biological systems.

Potential for Combination Research with Other Pharmacological Agents in Preclinical Settings

Given the complexity of chronic pain and other potential disease targets, a multi-target approach is often more effective than monotherapy. nih.gov Combining ABT-102 with other pharmacological agents could enhance efficacy while potentially mitigating side effects.

Promising areas for preclinical combination research include:

Combination with other Analgesics: Investigating the synergistic or additive effects of ABT-102 with other classes of analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), opioids, or gabapentinoids, could lead to more effective pain management strategies with lower doses of each compound, thereby reducing side effects. nih.gov

Combination with agents targeting thermoregulation: One of the most significant hurdles for TRPV1 antagonists has been hyperthermia. frontiersin.org Preclinical studies could explore the co-administration of ABT-102 with agents that modulate body temperature through different mechanisms. For example, combining it with antipyretic drugs could be explored, although the temperature alteration linked to TRPV1 is not mediated by cyclooxygenase. frontiersin.org Another approach could involve blocking sympathetic activation. frontiersin.org

Combination with agents targeting related pathways: In conditions like inflammatory bowel disease, combining ABT-102 with anti-inflammatory drugs or immunomodulators could offer a dual benefit of pain relief and disease modification. Similarly, in neuropathic pain, combining it with agents that target central sensitization mechanisms could be beneficial. nih.gov

Q & A

Q. What experimental models are used to validate ABT-102's mechanism as a TRPV1 antagonist, and how are its potency parameters determined?

ABT-102's TRPV1 antagonism is validated using in vitro assays such as competitive binding studies with capsaicin and measurement of IC50 values (e.g., 123 nM for (S)-ABT-102). In vivo models include heat-evoked pain sensitivity tests in rodents and electrophysiological recordings of spinal dorsal horn neurons to assess inhibition of TRPV1-mediated nociception. Researchers should ensure dose-response curves are generated to calculate EC50/IC50 values and compare them to known TRPV1 agonists/antagonists for specificity validation .

Q. What formulation strategies improve ABT-102's solubility, and what analytical methods confirm their efficacy?

Amorphous solid dispersions (ASDs) of ABT-102, prepared via hot-melt extrusion with polymers (e.g., PVP/VA 64) and surfactants, enhance solubility by 200-fold compared to crystalline forms. Key analytical methods include:

  • Asymmetric Flow Field-Flow Fractionation (AFlFFF) coupled with multi-angle light scattering (MALS) to identify nanoscale supramolecular assemblies .
  • HPLC-UV to quantify molecular solubility and differentiate "true supersaturation" from colloidal contributions .
  • SEM, X-ray scattering, and FT-IR to confirm amorphous state stability and surfactant interactions .

Q. How should researchers ensure the identity and purity of ABT-102 in novel formulations?

For new formulations (e.g., ASDs), provide:

  • 1H/13C NMR for structural confirmation.
  • HPLC purity assays (e.g., ≥95% purity).
  • DSC/TGA to verify amorphous characteristics and thermal stability. For known compounds, cite prior literature and cross-validate using orthogonal techniques (e.g., LC-MS for mass confirmation) .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models quantify ABT-102's transient effects on human body temperature and tolerance development?

Use nonlinear mixed-effects modeling to integrate:

  • Circadian rhythm : A cosine function with a 24-hour period to baseline body temperature .
  • Drug effect : An Emax model linking plasma concentration to temperature elevation (e.g., EC50 = 20 ng/mL, Emax = 0.6–0.8°C) .
  • Tolerance dynamics : A time-dependent decline in Emax (e.g., T50 = 28 hours) to account for reduced efficacy with repeated dosing . Validate models using visual predictive checks (VPCs) and bootstrap analyses to address discrepancies in observed vs. simulated data .

Q. How do researchers resolve contradictions between molecular solubility and apparent solubility in ASD formulations of ABT-102?

Distinguish between:

  • Molecular solubility : Measured via equilibrium dialysis (e.g., 0.15 µg/mL in 10 mM NaNO3) .
  • Apparent solubility : Assessed via centrifugation (e.g., 9.74 µg/mL) and attributed to colloidal structures (e.g., surfactant micelles) . Use AFlFFF-MALS to isolate and quantify contributions from polymer assemblies (20,000–90,000 Da) and surfactant-stabilized microparticles .

Q. What experimental designs capture tolerance development to ABT-102's thermoregulatory effects in longitudinal studies?

  • Dosing regimen : Administer ABT-102 twice daily with escalating doses (e.g., 6–40 mg) to assess exposure-response relationships .
  • Temperature monitoring : Use telemetric capsules for continuous measurement, minimizing artifacts from oral thermometry .
  • Modeling : Incorporate a tolerance compartment with first-order decay (e.g., Emax(t)=Emax0ektoltE_{max}(t) = E_{max0} \cdot e^{-k_{tol} \cdot t}) and validate with washout phases to detect rebound hypothermia .

Q. How should researchers integrate circadian variability into PK/PD models for ABT-102?

  • Baseline model : Fit a cosine function to body temperature data from placebo cohorts (amplitude ≈ 0.5°C, peak at 18:00) .
  • Covariate analysis : Evaluate measurement method biases (e.g., oral vs. telemetric) using likelihood ratio tests .
  • Sensitivity analysis : Test robustness by fixing circadian parameters vs. estimating them jointly with drug effects .

Methodological Best Practices

  • Data reporting : For ASD studies, disclose polymer/surfactant ratios, extrusion temperatures, and storage conditions to ensure reproducibility .
  • PK/PD transparency : Publish model equations, parameter estimates, and code (e.g., NONMEM or Monolix scripts) to enable peer validation .
  • Ethical compliance : Disclose industry funding (e.g., Abbott Laboratories) and avoid overinterpreting preclinical data for clinical relevance without human trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.